molecular formula C25H29BrN2O3 B11636736 ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11636736
M. Wt: 485.4 g/mol
InChI Key: JNSPYRPBEPPOTJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . Subsequent steps involve bromination, methoxylation, and esterification to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C25H29BrN2O3

Molecular Weight

485.4 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C25H29BrN2O3/c1-4-31-25(29)24-19-14-23(30-3)20(26)15-21(19)28(18-8-6-5-7-9-18)22(24)16-27-12-10-17(2)11-13-27/h5-9,14-15,17H,4,10-13,16H2,1-3H3

InChI Key

JNSPYRPBEPPOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCC(CC4)C

Origin of Product

United States

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